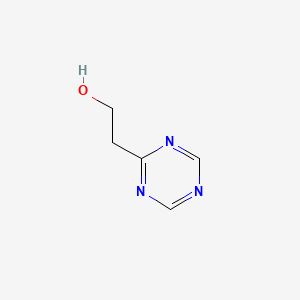

2-(1,3,5-Triazin-2-yl)ethanol

Description

Overview of 1,3,5-Triazine (B166579) Heterocycles as Versatile Building Blocks

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of three carbon atoms and three nitrogen atoms in alternating positions. nih.gov This symmetric structure is electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the ring susceptible to nucleophilic attack and a valuable component in various chemical applications. bohrium.com The versatility of the 1,3,5-triazine core stems from the accessibility and reactivity of its common precursor, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. nih.govresearchgate.net

Cyanuric chloride is an inexpensive and highly reactive starting material. nih.govresearchgate.net The three chlorine atoms on the triazine ring can be substituted sequentially by a wide range of nucleophiles, such as alcohols, amines, and thiols. researchgate.net This step-wise substitution allows for precise and controlled synthesis of mono-, di-, and tri-substituted triazine derivatives with a high degree of functional diversity. mdpi.com Careful management of reaction conditions, particularly temperature, is crucial for this selective functionalization. mdpi.com

The applications of 1,3,5-triazine derivatives are extensive and cut across multiple domains of chemical science:

Medicinal Chemistry : The triazine scaffold is a privileged structure found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.govresearchgate.netmdpi.comrsc.org

Materials Science : Functionalized triazines are integral to the development of advanced organic materials. They are used as components in organic light-emitting diodes (OLEDs), materials with thermally activated delayed fluorescence (TADF), nonlinear optical (NLO) materials, and fluorescent sensors. rsc.orgrsc.orgrsc.org

Agricultural Chemistry : For many years, triazine derivatives have been developed and used as herbicides and pesticides. researchgate.netcurtin.edu.au

Organic Synthesis : Beyond being building blocks, triazine-based reagents, derived from cyanuric chloride, serve as coupling agents in peptide synthesis, dehydrating agents, and activators for various functional group transformations. researchgate.net

Supramolecular Chemistry and Crystal Engineering : The symmetrical nature of the s-triazine core makes it an excellent template for constructing complex, multidimensional molecular architectures and dendrimers. researchgate.netrsc.org

Contextualization of 2-(1,3,5-Triazin-2-yl)ethanol as a Key Functionalized Derivative

This compound represents a fundamental example of a functionalized triazine, where a hydroxyethyl (B10761427) group (–CH₂CH₂OH) is attached to one of the carbon atoms of the triazine ring. This particular functionalization is significant because the terminal hydroxyl group serves as a reactive handle for further chemical modifications, such as oxidation to aldehydes or carboxylic acids, or esterification. smolecule.com

The synthesis of such hydroxyethyl-substituted triazines can be envisioned through established synthetic methodologies for triazine chemistry. A common route involves the nucleophilic substitution of chlorine atoms on cyanuric chloride. smolecule.comasianpubs.org For instance, reacting cyanuric chloride with ethanolamine (B43304) under controlled conditions could lead to the formation of a 2-(amino)ethanol-substituted triazine. The general principle of using precursors like 2,4,6-trichloro-1,3,5-triazine for sequential nucleophilic aromatic substitution (S N Ar) reactions is a cornerstone of triazine chemistry. researchgate.net

While detailed research findings on the unsubstituted parent compound this compound are not extensively documented in public literature, its structural motif is found in more complex and well-studied molecules. For example, the related compound 2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol (B20633) has been described, highlighting the compatibility of the hydroxyethyl group with other functional moieties on the triazine ring. chemicalbook.com Similarly, the synthesis of molecules like 2-((4,6-diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol (B13142942) further illustrates the incorporation of the ethanol (B145695) group onto a triazine core as part of a multi-step synthesis. smolecule.com

The presence of the hydroxyethyl group imparts specific physicochemical properties, such as influencing solubility and providing a site for hydrogen bonding. This functional group is critical in the broader context of creating diverse chemical libraries based on the triazine scaffold for applications in drug discovery and materials science. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Derivative.

| Property | This compound | 2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol |

| CAS Number | 4718-97-2 | 101140-51-6 |

| Molecular Formula | C₅H₇N₃O | C₅H₉N₅O |

| Molecular Weight | 125.13 g/mol | 155.16 g/mol chemicalbook.com |

| Predicted Boiling Point | Not Available | 533.6 ± 52.0 °C chemicalbook.com |

| Predicted Density | Not Available | 1.492 ± 0.06 g/cm³ chemicalbook.com |

| Predicted pKa | Not Available | 14.65 ± 0.10 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-(1,3,5-triazin-2-yl)ethanol |

InChI |

InChI=1S/C5H7N3O/c9-2-1-5-7-3-6-4-8-5/h3-4,9H,1-2H2 |

InChI Key |

LBWCDROIOCXGGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC=NC(=N1)CCO |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 2-(1,3,5-Triazin-2-yl)ethanol (molar mass: 125.13 g/mol ), soft ionization techniques are particularly useful for preserving the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like this compound, as it typically yields the protonated molecular ion with minimal fragmentation. In positive ion mode, the compound is expected to produce a prominent peak corresponding to the [M+H]⁺ ion.

The analysis would confirm the molecular mass of the compound. Controlled collision-activated dissociation (CAD) can be used to induce fragmentation of the [M+H]⁺ precursor ion, providing insight into the molecule's structure. researchgate.net The fragmentation of the 1,3,5-triazine (B166579) nucleus often involves characteristic losses. arkat-usa.org For this compound, the primary fragmentation pathways would likely involve the ethanol (B145695) substituent and the triazine ring itself.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 126.06 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 108.05 | Loss of water from the ethanol group |

| [M+H - C₂H₄O]⁺ | 82.04 | Loss of the entire ethanol side chain (as acetaldehyde) |

| [C₃H₃N₃]⁺ | 81.03 | 1,3,5-Triazine core fragment |

Note: The m/z values are predicted based on the molecular formula C₅H₇N₃O and common fragmentation patterns of related triazine structures.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for analyzing complex mixtures and verifying the purity of compounds. rsc.orgnih.gov For this compound, an LC-MS method would involve separating the compound from any synthetic precursors, byproducts, or impurities using a suitable chromatography column (e.g., a C18 reversed-phase column) before its introduction into the mass spectrometer. researchgate.net

The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column type). The mass spectrometer then provides mass data for the eluting peak, confirming its identity. This tandem technique is crucial for both qualitative identification and quantitative analysis in various matrices. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different energy levels upon absorption or emission of light.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the 1,3,5-triazine ring. Aromatic heterocyclic systems like triazine typically exhibit two main types of transitions:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They usually result in strong absorption bands in the UV region.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. These are typically lower in energy and have weaker absorption intensity compared to π → π* transitions. ufg.br

For many 1,3,5-triazine derivatives, these absorptions occur in the ultraviolet range. mdpi.comresearchgate.net The solvent can influence the position of these absorption bands; for instance, polar solvents can cause a blue shift (hypsochromic shift) in n → π* transitions.

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Expected λₘₐₓ Range (nm) | Characteristics |

| π → π | 200 - 270 | High intensity (high ε) |

| n → π | 270 - 320 | Low intensity (low ε) |

Note: The expected wavelength ranges are based on general spectroscopic data for s-triazine derivatives.

While the parent 1,3,5-triazine core is not strongly luminescent, its derivatives can exhibit significant fluorescence. rsc.org Photoluminescence properties are highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups, which can create intramolecular charge transfer (ICT) states upon excitation. nih.gov

For this compound itself, significant photoluminescence is not expected. However, derivatives incorporating this structure into larger conjugated systems often display interesting photophysical properties. For example, attaching chromophores like N,N-dialkyl groups can induce fluorescence. nih.govscispace.com Studies on such derivatives show that the emission wavelength and quantum yield are sensitive to solvent polarity and the nature of the substituents. researchgate.net Investigations into these derivatives are crucial for developing new materials for applications in optoelectronics and as fluorescent probes. mdpi.comresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of structural information for this compound, assuming a suitable single crystal can be grown.

The analysis would yield precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the triazine ring and the ethanol side chain.

Molecular Conformation: Revealing the torsion angles that define the orientation of the ethanol group relative to the plane of the triazine ring.

Crystal Packing: Elucidating how individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds involving the hydroxyl group (O-H···N) and potentially weaker C-H···N interactions, which stabilize the crystal structure. nih.gov

While crystallographic data for the specific title compound are not readily found in published literature, studies on related triazine derivatives have been performed, confirming their molecular structures and revealing complex supramolecular assemblies stabilized by hydrogen bonding and π-π stacking interactions. nih.govmdpi.commdpi.com Such an analysis for this compound would provide an unambiguous structural benchmark.

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, C-O). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., N-C-N in the triazine ring). |

| Torsion Angles (°) | Defines the conformation of the molecule, such as the rotation around the C-C bond of the ethanol side chain. |

| Hydrogen Bonding Geometry | Distances and angles of intermolecular hydrogen bonds, identifying donor and acceptor atoms. |

Computational and Theoretical Investigations of 2 1,3,5 Triazin 2 Yl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient and accurate framework for a wide range of chemical and physical predictions. For 2-(1,3,5-Triazin-2-yl)ethanol, DFT calculations are crucial in understanding its fundamental characteristics.

Geometry Optimization and Prediction of Molecular Conformations

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Theoretical studies on similar triazine derivatives are often performed using the B3LYP functional with basis sets such as 6-31G(d) or 6-311++G(d,p). irjweb.combohrium.commdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (in triazine ring) | ~1.33 Å |

| C-C (in ethanol (B145695) chain) | ~1.52 Å | |

| C-O (in ethanol chain) | ~1.43 Å | |

| Bond Angle | N-C-N (in triazine ring) | ~126° |

| C-C-O (in ethanol chain) | ~109.5° | |

| Dihedral Angle | N-C-C-O | Varies with conformation |

Note: These values are illustrative and based on typical bond lengths and angles for similar organic molecules.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic structure of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. irjweb.comresearchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity.

For triazine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically centered on the electron-deficient triazine ring. mdpi.com The presence of the ethanol substituent can influence the energies of these orbitals. DFT calculations, often using the B3LYP functional, can accurately predict the HOMO and LUMO energies and the resulting energy gap. mdpi.comcolab.ws

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: These energy ranges are illustrative and based on reported values for various triazine derivatives. irjweb.comresearchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and intramolecular delocalization within a molecule. uni-muenchen.dedergipark.org.tr It transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=N) | High |

| LP (O) | σ* (C-C) | Moderate |

| σ (C-H) | σ* (C-N) | Low |

Note: The stabilization energies are illustrative and represent typical strengths of such interactions in organic molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

In this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the triazine ring and the oxygen atom of the ethanol group, highlighting these as the primary sites for electrophilic interaction. researchgate.netmdpi.com Conversely, the hydrogen atoms, particularly the one attached to the oxygen, and the carbon atoms of the triazine ring are likely to exhibit positive potential, indicating their susceptibility to nucleophilic attack. mdpi.com

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

DFT calculations are widely used to predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. For this compound, characteristic vibrational modes would include the stretching and bending of the triazine ring C-N bonds, C-H bonds, the C-C and C-O bonds of the ethanol chain, and the O-H bond. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.trd-nb.info These theoretical predictions can be instrumental in assigning the signals in experimental NMR spectra. nih.govresearchgate.net For this compound, distinct chemical shifts are expected for the protons and carbons of the triazine ring and the ethanol substituent.

UV-Vis Spectra: The electronic absorption spectra can be predicted using TD-DFT calculations, which will be discussed in the next section.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| Vibrational (IR) | Triazine ring stretching | ~1500-1600 cm⁻¹ |

| O-H stretching | ~3300-3500 cm⁻¹ | |

| ¹H NMR | Triazine-H | ~8.5-9.0 ppm |

| CH₂-O | ~3.5-4.0 ppm | |

| ¹³C NMR | Triazine-C | ~160-170 ppm |

| C-OH | ~60-70 ppm |

Note: These are illustrative values based on typical spectroscopic data for similar functional groups. researchgate.netnih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of the electronic excited states of molecules. researchgate.netbenasque.org It is a widely used method for calculating the electronic absorption and emission spectra of organic compounds. bohrium.comresearchgate.net

For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the electronic transitions. These calculations help in understanding the nature of the transitions, such as n → π* or π → π* transitions, which are common in heterocyclic and aromatic compounds. The predicted absorption maxima (λ_max) can be compared with experimental UV-Vis spectra to validate the computational model. The calculations can also provide insights into the properties of the excited states, such as their lifetimes and potential for fluorescence or phosphorescence.

Table 5: Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | ~4.5 | ~275 | Low | n → π |

| S₀ → S₂ | ~5.5 | ~225 | High | π → π |

Note: These values are illustrative and based on typical electronic transitions observed in triazine derivatives.

Conformational Dynamics and Thermodynamic Stability Studies

The conformational landscape of this compound is largely defined by the rotational barrier around the C-C bond of the ethanol group and the C-N bond linking the substituent to the triazine ring. For 2-substituted ethanols, the gauche and trans conformers are of primary interest. It is generally observed that for many 2-X-ethanols, the gauche conformer is favored over the trans due to intramolecular interactions. researchgate.net

In the case of this compound, the orientation of the hydroxyl group relative to the triazine ring can lead to different conformers. Theoretical calculations on related amine-substituted s-triazines have shown that the rotation around the triazine-N bond is hindered, with rotational barriers ranging from 15.1 to 17.7 kcal/mol for neutral compounds. nih.gov This suggests that different rotational isomers (rotamers) could exist and be stable at room temperature.

DFT calculations are instrumental in determining the relative thermodynamic stabilities of these conformers. By calculating the Gibbs free energy of different optimized geometries, a stability ranking can be established. For related triazine derivatives, it has been shown that the stability of various tautomers and conformers can be reliably predicted. researchgate.net For instance, in a study on triazine oximes, the amino keto tautomer was found to be more stable than the enol form by 2.6 kcal/mol. researchgate.net While not directly analogous, this demonstrates the utility of computational methods in assessing thermodynamic preferences.

The thermodynamic stability of the 1,3,5-triazine (B166579) ring itself is influenced by its substituents. Studies on nitro-substituted 1,3,5-triazines have indicated that they are generally more stable than their 1,2,3- and 1,2,4-triazine (B1199460) counterparts. nih.gov The introduction of an ethanol group is expected to influence the electronic properties and, consequently, the thermodynamic stability of the triazine ring.

Detailed computational studies would typically involve mapping the potential energy surface by systematically rotating the key dihedral angles of the this compound molecule. The results of such an analysis would yield the energy barriers between different conformations and identify the most stable (lowest energy) conformer.

Below are hypothetical data tables that illustrate the kind of results that would be generated from such a computational study, based on findings for analogous compounds.

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Gauche | ~60° | 0.00 | 73.1 |

| Trans | 180° | 0.88 | 26.9 |

| Parameter | Calculated Value (kcal/mol) | Method |

| Rotational Barrier (C-N) | 16.5 | DFT/B3LYP/6-31G(d) |

| Rotational Barrier (C-C) | 5.2 | DFT/B3LYP/6-31G(d) |

These tables are illustrative and represent the type of data obtained from conformational analysis and thermodynamic stability studies. The actual values for this compound would require specific computational experiments.

Reactivity and Reaction Mechanisms of 2 1,3,5 Triazin 2 Yl Ethanol

Reaction Kinetics and Selectivity in SNAr on the Triazine Ring

The 1,3,5-triazine (B166579) ring is known to be highly susceptible to nucleophilic aromatic substitution (SNAr) reactions due to its electron-deficient nature, a consequence of the three electronegative nitrogen atoms. The reactivity of the carbon atoms on the triazine ring makes them targets for a wide range of nucleophiles. The kinetics and selectivity of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents already present on the triazine ring.

In the case of 2-(1,3,5-triazin-2-yl)ethanol, the ethanol (B145695) substituent, being a neutral group, has a modest electronic influence on the triazine ring compared to strong electron-donating or withdrawing groups. The reactivity of the unsubstituted positions (C4 and C6) towards nucleophiles is therefore significant. The general mechanism for SNAr reactions on triazines can proceed through a stepwise addition-elimination sequence via a Meisenheimer complex or through a concerted mechanism. harvard.edu Computational studies on various triazine systems have provided evidence for both pathways, with the operative mechanism often depending on the specific reactants and conditions. harvard.edu

The selectivity of the substitution is also a critical aspect. For monosubstituted triazines, the incoming nucleophile will attack one of the two equivalent unsubstituted carbon atoms. The presence of the 2-(hydroxyethyl) group can sterically influence the approach of the nucleophile, although this effect is generally considered to be minimal for this relatively small substituent. The electronic properties of the substituent play a more dominant role in directing the second substitution.

Modifications of the Ethanol Side Chain

The ethanol side chain of this compound offers a versatile platform for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.

Derivatization Reactions of the Hydroxyl Group

The primary hydroxyl group of the ethanol side chain can undergo a host of well-established reactions, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. For example, triazine derivatives containing hydroxyl groups have been reacted with various carboxylic acids to produce esters with potential applications in materials science and medicinal chemistry. eurjchem.com The reaction of a similar compound, N-(2-hydroxyethyl)benzamide, can be achieved with high yield. asianpubs.org The formation of acrylate (B77674) esters from hydroxyl-containing triazines has also been reported, leading to polymerizable monomers. researchgate.net

| Reactant | Reagent | Product | Typical Conditions | Reference |

| R-COOH | DCC, DMAP | R-COOCH2CH2-Triazine | CH2Cl2, rt | General |

| R-COCl | Pyridine | R-COOCH2CH2-Triazine | CH2Cl2, 0 °C to rt | General |

| (RCO)2O | Et3N | R-COOCH2CH2-Triazine | Dioxane, rt | General |

| Acryloyl chloride | Et3N | CH2=CHCOOCH2CH2-Triazine | THF, 0 °C | researchgate.net |

Etherification: The synthesis of ethers from the hydroxyl group can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups has been achieved using 2,4,6-trichloro-1,3,5-triazine and an alcohol catalyzed by DMSO. rsc.org

Oxidation: The primary alcohol of the ethanol side chain can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. A variety of reagents are available for the selective oxidation of primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. organic-chemistry.org Stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent will typically lead to the carboxylic acid. Palladium-catalyzed anaerobic oxidation has been developed for the selective oxidation of N-heterocycle-containing alcohols. rsc.org Furthermore, o-iodoxybenzoic acid has been shown to selectively oxidize primary alcohols to aldehydes without affecting other oxidizable groups like amino and thioether groups or the heterocycle itself. google.com

| Reaction | Reagent | Product | Reference |

| Oxidation to Aldehyde | PCC, CH2Cl2 | OHC-CH2-Triazine | organic-chemistry.org |

| Oxidation to Aldehyde | Dess-Martin periodinane, CH2Cl2 | OHC-CH2-Triazine | organic-chemistry.org |

| Oxidation to Aldehyde | o-Iodoxybenzoic acid | OHC-CH2-Triazine | google.com |

| Oxidation to Carboxylic Acid | KMnO4, NaOH, H2O | HOOC-CH2-Triazine | General |

| Oxidation to Carboxylic Acid | CrO3, H2SO4, acetone (B3395972) | HOOC-CH2-Triazine | General |

Intermolecular Interactions and Self-Assembly Processes

The structure of this compound, with its hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptor sites (nitrogen atoms of the triazine ring), makes it a prime candidate for forming well-defined supramolecular structures through intermolecular interactions. These interactions are crucial in determining the solid-state packing and can lead to self-assembly into larger, ordered architectures. nih.gov

The primary intermolecular forces at play are hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms of the triazine ring of a neighboring molecule. This O-H···N hydrogen bonding is a common and robust interaction in crystal engineering. nih.gov Additionally, weaker C-H···N and C-H···O interactions may also contribute to the stability of the crystal lattice. In the solid-state self-assembly of various triazine derivatives, NH···N, CH···O, and CH···π interactions have been observed to guide the three-dimensional structure. nih.gov

Advanced Research Applications and Functional Materials Development

Applications in Polymer Chemistry

In polymer science, 2-(1,3,5-Triazin-2-yl)ethanol serves as a valuable monomer and modifying agent for creating functional polymers with tailored properties. Its incorporation can enhance thermal resistance, modify electronic behavior, and introduce sites for crosslinking or further functionalization.

The presence of a primary hydroxyl group allows this compound to act as a monomer in various polycondensation reactions. By reacting with appropriate comonomers, it can be incorporated into the main chain or as a pendant group on a variety of polymer backbones. This versatility enables the synthesis of polymers where the properties of the triazine ring are systematically integrated into a macromolecular structure. For instance, its reaction with dicarboxylic acids or their derivatives can yield polyesters, while reaction with diisocyanates can produce polyurethanes. The resulting polymers bear the triazine unit as a recurring side group, which can significantly influence the final material's properties, such as glass transition temperature, thermal stability, and solubility.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Comonomer Example | Linkage Type | Potential Property Enhancement |

|---|---|---|---|

| Polyesters | Adipoyl chloride | Ester | Increased thermal stability, altered polarity |

| Polyurethanes | Hexamethylene diisocyanate | Urethane | Enhanced rigidity and thermal resistance |

| Polyethers | Epichlorohydrin | Ether | Modified hydrophilicity, introduction of reactive sites |

Covalent triazine frameworks (CTFs) are a class of porous organic polymers known for their exceptional stability and high surface areas, making them suitable for gas storage, separation, and catalysis. Typically, CTFs are synthesized via the trimerization of monomers containing multiple nitrile (-CN) functional groups under ionothermal or acidic conditions.

While this compound does not possess the necessary nitrile groups to participate directly in traditional CTF synthesis, its structure is highly relevant to this field. It can be conceptualized as a building block for monomers tailored for CTF synthesis. For example, the hydroxyl group can serve as a synthetic handle to attach the triazine core to other aromatic structures that bear the required nitrile functionalities. Furthermore, there is growing interest in the post-synthetic modification of CTFs. The hydroxyl group of this compound makes it a candidate for grafting onto pre-formed CTFs that have reactive sites, thereby introducing new functionality and modifying the surface properties of the porous material. This approach could be used to tune the hydrophilicity and selective adsorption characteristics of the framework.

The hydroxyl group of this compound is a key feature that allows it to function as a crosslinking or curing agent for various polymer systems. Crosslinking is a critical process for converting thermoplastic polymers into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. This molecule can form covalent bonds with polymer chains that contain complementary functional groups. For example, it can react with epoxy resins, where the hydroxyl group initiates the ring-opening of the epoxide, leading to a highly crosslinked, durable network. Similarly, it can react with polymers containing isocyanate or carboxylic acid groups.

The incorporation of the triazine ring in the crosslinked structure is particularly advantageous. The inherent thermal stability of the triazine heterocycle can increase the degradation temperature of the final thermoset material. Moreover, the high nitrogen content of the triazine ring can contribute to char formation upon combustion, imparting flame-retardant properties to the polymer network.

Table 2: Common Crosslinking Reactions Involving this compound

| Polymer System | Reactive Group on Polymer | Resulting Linkage | Key Benefit |

|---|---|---|---|

| Epoxy Resins | Epoxide | Ether, Hydroxyl | High network density, thermal stability |

| Polyurethanes | Isocyanate | Urethane | Increased hardness and rigidity |

| Polyesters | Carboxylic Acid / Ester | Ester (transesterification) | Improved thermal and chemical resistance |

The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system. This electronic characteristic is of significant interest in the field of organic electronics. When incorporated into conjugated polymers, electron-deficient units like triazine can act as electron acceptors or facilitate electron transport. This makes this compound a valuable building block for designing polymers used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

Through its ethanol (B145695) functional group, the triazine moiety can be attached as a pendant group to a polymer backbone. In such a configuration, the triazine units can create pathways for electron transport through the bulk material. Research on related triazine-containing polymers has shown that their integration can lead to materials with desirable properties for use as electron-transporting layers or host materials in OLEDs. The high thermal stability conferred by the triazine ring is an additional benefit, contributing to the operational lifetime of such devices.

Coordination Chemistry and Ligand Design

The nitrogen atoms of the 1,3,5-triazine ring possess lone pairs of electrons, enabling them to coordinate with metal ions. This allows triazine-containing molecules to act as ligands in the formation of coordination complexes and metal-organic frameworks.

This compound has multiple potential coordination sites: the three nitrogen atoms of the triazine ring and the oxygen atom of the ethanol group. The nitrogen atoms of the triazine ring are relatively weak bases, but they can still coordinate to a range of metal centers. Depending on the metal ion and reaction conditions, the molecule can exhibit different coordination modes.

Monodentate Coordination: The ligand can bind to a metal center through one of the ring nitrogen atoms, similar to pyridine. This is the most straightforward coordination mode.

Bidentate N,O-Chelation: The ligand could potentially form a chelate ring by coordinating to a single metal center through one of the ring nitrogens and the oxygen atom of the hydroxyl group. This would form a stable five-membered ring, a common motif in coordination chemistry.

Bridging Ligand: The molecule could bridge two or more metal centers. For instance, one nitrogen atom could coordinate to one metal ion while a second nitrogen atom coordinates to another, leading to the formation of coordination polymers or discrete polynuclear complexes.

The specific coordination behavior is influenced by steric factors and the electronic properties of the metal ion. The study of such complexes is crucial for developing new catalysts, magnetic materials, and luminescent sensors.

Table 3: Potential Coordination Geometries with this compound (L)

| Complex Stoichiometry | Coordination Mode | Possible Geometry |

|---|---|---|

| [M(L)Cl₃] | Monodentate (N) | Tetrahedral |

| [M(L)₂(H₂O)₄]²⁺ | Monodentate (N) | Octahedral |

| [M(L)₂(Cl)₂] | Bidentate (N,O) | Octahedral |

Synthesis and Characterization of Transition Metal Complexes

The synthesis and characterization of transition metal complexes incorporating the this compound ligand are a subject of specialized research, though detailed studies specifically focusing on this compound are not extensively documented in publicly available literature. However, the broader class of triazine-based ligands has been widely investigated for their coordination chemistry with transition metals. These studies provide a foundational understanding of how the triazine moiety and its substituents can influence the resulting complex's structure and properties.

Typically, the synthesis of such complexes involves the reaction of a transition metal salt with the triazine-based ligand in a suitable solvent, often with the application of heat to facilitate the reaction. The choice of solvent and reaction conditions is crucial in directing the stoichiometry and geometry of the final product. Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction, to elucidate the coordination environment of the metal ion and the binding mode of the ligand.

While specific data for this compound complexes is scarce, research on analogous triazine-containing ligands demonstrates their versatility in forming complexes with diverse geometries, including octahedral and tetrahedral arrangements. For instance, complexes of Co(II), Ni(II), and Cu(II) with Schiff bases derived from triazine precursors have been synthesized and characterized, showing varied coordination numbers and geometries.

Formation of Lanthanide Complexes for Luminescent Materials

The development of luminescent materials is a significant area of research, with lanthanide complexes being particularly valued for their sharp emission bands and long luminescence lifetimes. Triazine-based ligands are of interest in this field due to their ability to act as "antenna" ligands, which can efficiently absorb light and transfer the energy to the lanthanide ion, leading to enhanced luminescence.

While there is a substantial body of research on lanthanide complexes with various triazine derivatives for luminescent applications, specific studies detailing the use of this compound in this context are not readily found in the surveyed literature. The general strategy for creating luminescent lanthanide complexes involves designing ligands that have a triplet state energy level suitable for energy transfer to the emissive state of the lanthanide ion.

For example, flexible triazine-based polycarboxylate ligands have been successfully used to construct a series of luminescent lanthanide coordination polymers. rsc.org These complexes exhibit remarkable green and red luminescence emissions with high quantum yields and millisecond-level lifetimes. rsc.org The following table summarizes the luminescent properties of some lanthanide complexes with triazine-based ligands, illustrating the potential of this class of compounds in developing new luminescent materials.

| Complex | Lanthanide Ion | Emission Color | Quantum Yield (%) | Lifetime (ms) |

| {Tb(HL1)5}n | Tb | Green | 67 | >1 |

| {Eu(HL1)5}n | Eu | Red | 68 | >1 |

| {Tb(HL2)(H2O)2}n | Tb | Green | 9.9 | >1 |

| {Eu(HL2)(H2O)2}n | Eu | Red | 30 | >1 |

Data sourced from a study on lanthanide coordination polymers with triazine-based flexible polycarboxylate ligands. rsc.org

Design of Supramolecular Coordination Polymers

Supramolecular coordination polymers are a class of materials formed through the self-assembly of metal ions and organic ligands, linked together by coordination bonds. The 1,3,5-triazine scaffold is a versatile building block in the design of these materials due to its planar geometry and the presence of three nitrogen atoms that can act as coordination sites. researchgate.net This allows for the formation of a wide variety of network structures, from one-dimensional chains to complex three-dimensional frameworks. mdpi.com

The design of supramolecular coordination polymers based on this compound would involve the strategic use of the triazine core for network formation, while the ethanol substituent could potentially engage in hydrogen bonding interactions, further influencing the final supramolecular architecture. While specific examples of supramolecular coordination polymers constructed from this compound are not detailed in the available research, the principles of supramolecular chemistry suggest that this compound could be a valuable component in the creation of new functional materials. The ability to form both coordination bonds and hydrogen bonds could lead to the development of materials with interesting properties, such as porosity, guest-host capabilities, and stimuli-responsive behavior. nih.gov

Catalytic Applications

The catalytic applications of triazine-based compounds are an emerging area of interest, driven by the unique electronic properties of the triazine ring. However, specific research into the catalytic uses of this compound is limited in the current scientific literature. The following sections discuss the potential catalytic roles of this compound based on the performance of related triazine-based systems.

Photocatalytic Hydrogen Evolution from Water

Photocatalytic hydrogen evolution from water is a promising technology for clean energy production. In this context, triazine-based materials, such as covalent triazine frameworks (CTFs), have shown potential as efficient and stable photocatalysts. acs.org These materials can be designed to have high surface areas and tunable electronic properties, which are crucial for effective photocatalysis. acs.org

While there is no direct evidence of this compound being used for this purpose, the triazine core is a key component in many active photocatalysts. For instance, conjugated microporous polymers based on 1,3,5-triazine and dithienothiophene have been developed and show high rates of hydrogen evolution under simulated solar light. rsc.org The following table presents the hydrogen evolution rates for two such polymers.

| Photocatalyst | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) |

| TzDTT | Lower than TzDTDO |

| TzDTDO | 26.6 |

| TzDTDO with Pt cocatalyst | 45.1 |

Data from a study on 1,3,5-triazine and dithienothiophene-based conjugated polymers. rsc.org

General Catalytic Performance within Triazine-Based Systems

The general catalytic performance of systems based on this compound is not well-documented. However, the broader family of 1,3,5-triazine derivatives has been employed as ligands in various catalytic reactions. nih.gov The triazine scaffold can be functionalized with different substituents to create a library of ligands with tailored steric and electronic properties. These ligands can then be used to synthesize metal complexes with specific catalytic activities. For example, phosphine-triazine ligands have been used in catalysis. nih.gov The presence of the ethanol group in this compound offers a site for further functionalization, which could lead to the development of new catalysts with unique properties.

Applications in Analytical Chemistry and Derivatization Reagents

Utilization as a Derivatization Agent for Enhanced Detection in Chromatography

The 1,3,5-triazine structure is integral to a class of reagents designed to enhance the detection of analytes in complex matrices. In high-performance liquid chromatography (HPLC), UV detection is common, but its sensitivity can be insufficient for trace analysis of compounds with poor UV absorption. greyhoundchrom.com Derivatization with reagents containing a triazine ring can overcome this limitation by attaching a strong UV-absorbing moiety to the target analyte.

Triazine-based reagents are particularly effective for derivatizing compounds with active hydrogen atoms, such as carboxylic acids, alcohols, and amines. For instance, carboxylic acids, which are prevalent in biological systems but often lack strong chromophores, can be converted into UV-absorbing esters by reacting with appropriate triazine derivatives. greyhoundchrom.com This modification not only improves detection limits but can also alter the polarity of the analyte, leading to better separation on reverse-phase HPLC columns. greyhoundchrom.commdpi.com The use of superficially porous particle columns, such as Accucore C18, has been shown to provide fast and high-efficiency separations of various triazine compounds, demonstrating the compatibility of this class of molecules with modern HPLC technologies. thermofisher.com

Research has focused on developing triazine-based derivatization reagents specifically tailored for mass spectrometry (MS) detection. These reagents are designed to improve the ionization efficiency of the analyte, leading to significantly enhanced sensitivity in LC-MS/MS analysis. nih.govnih.gov

Chiral Derivatization for Enantioselective Separations

A significant application of the 1,3,5-triazine scaffold is in the synthesis of chiral derivatizing agents (CDAs) for the separation of enantiomers. nih.gov Enantiomers, being stereoisomers that are non-superimposable mirror images, often exhibit different biological and pharmacological activities. researchgate.net Their separation and quantification are therefore crucial in many fields. Indirect chiral separation involves reacting a racemic mixture with a single enantiomer of a CDA to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral chromatographic column. nanobioletters.comnih.gov

The 1,3,5-triazine ring, typically originating from cyanuric chloride, serves as a versatile platform for constructing these CDAs. researchgate.netnanobioletters.com The stepwise substitution of its chlorine atoms allows for the introduction of a chiral auxiliary, such as an L-amino acid or a derivative thereof. researchgate.netbibliotekanauki.pl The remaining reactive site on the triazine ring can then react with the functional group of the analyte (e.g., an amine or carboxylic acid) to form the diastereomeric pair.

Key Research Findings in Triazine-Based Chiral Derivatization:

For Carboxylic Acids: Novel triazine-type chiral derivatization reagents have been developed for the highly sensitive detection of chiral carboxylic acids by UPLC-MS/MS. researchgate.netnih.gov One such reagent, (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy), has proven efficient for the enantiomeric separation of various carboxylic acids, including lactic acid in saliva, which may have applications in the diagnosis of diabetes. researchgate.netnih.gov

For Amino Alcohols: Dichloro-s-triazine (DCT) reagents, synthesized from cyanuric chloride and L-proline derivatives, have been used to derivatize racemic β-amino alcohols. nanobioletters.com The resulting diastereomeric derivatives were successfully separated using reverse-phase HPLC with a micellar mobile phase, presenting a greener alternative to traditional organic solvents. nanobioletters.com

For Drugs: New monochloro-triazine (MCT) reagents incorporating L-isoleucine and L-methionine as chiral auxiliaries were synthesized for the derivatization of the drug (RS)-Isoprenaline. The resulting diastereomers were effectively separated on a C18 column. researchgate.net

The tables below summarize the chromatographic conditions used in representative studies for the separation of diastereomers formed using triazine-based chiral derivatizing agents.

| Analyte | Chiral Derivatizing Agent (CDA) | Chromatographic Column | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|---|

| Chiral Carboxylic Acids (e.g., Lactic Acid) | (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) | Reversed-phase UPLC column | Not specified | ESI-MS/MS | researchgate.netnih.gov |

| (RS)-Isoprenaline | N-(4-chloro-6-piperidinyl- researchgate.netsielc.comgoogle.com-triazine-2-yl)-L-Isoleucine | Reversed-phase C18 | Acetonitrile and 0.1% TFA (gradient) | UV (254 nm) | researchgate.net |

| β-Amino Alcohols | Cyanuric chloride-based activated chiral reagents with L-proline derivatives | C18 RP-HPLC | Surfactant-based aqueous mobile phase (Brij-35 + SDS) | Not specified | nanobioletters.com |

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and 0.1% TFA |

| Elution Mode | Gradient (35-65% Acetonitrile) |

| Flow Rate | 1.0 mL min-1 |

| Detection | UV at 254 nm |

| Data sourced from Bhushan & Singh (2017). researchgate.net |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-(1,3,5-Triazin-2-yl)ethanol and its derivatives. Traditional syntheses of substituted triazines often rely on cyanuric chloride and require stringent temperature control for selective substitution, which can be energy-intensive. researchgate.net Modern sustainable approaches, often referred to as green chemistry, offer promising alternatives.

Microwave-assisted synthesis and sonochemistry are at the forefront of these green methodologies. mdpi.comnih.gov These techniques have been shown to significantly accelerate reaction times, improve product yields, and reduce the need for hazardous organic solvents in the synthesis of various 1,3,5-triazine (B166579) derivatives. mdpi.comambeed.com For instance, sonochemical methods have enabled the synthesis of some triazine derivatives in as little as five minutes using water as a solvent, representing a significant improvement in environmental compatibility compared to classical methods. nih.gov The application of these protocols to the synthesis of this compound could lead to more scalable, economical, and sustainable production. mdpi.com

Table 1: Comparison of Synthetic Methodologies for 1,3,5-Triazine Derivatives

| Methodology | Typical Reaction Time | Solvent | Key Advantages |

|---|---|---|---|

| Classical Heating | Several hours | Organic solvents (e.g., THF, DMF) | Well-established procedures |

| Microwave-Assisted | Minutes to hours | Minimal or no solvent | Rapid heating, shorter reaction times, higher yields chim.it |

| Sonochemistry | Minutes | Aqueous media | High efficiency, use of green solvents, versatility nih.govambeed.com |

Investigation of Undiscovered Reactivity Patterns for New Chemical Transformations

The reactivity of this compound is characterized by the interplay between the electrophilic triazine ring and the nucleophilic hydroxyl group. While the stepwise nucleophilic substitution of chlorine atoms on cyanuric chloride is well-documented, the specific reactivity of a pre-functionalized triazine like this compound is less explored. researchgate.net

Future investigations could focus on the selective transformation of either the triazine ring or the ethanol (B145695) moiety. The hydroxyl group, for example, can undergo a range of reactions such as esterification, etherification, or conversion to a leaving group, enabling the attachment of various functional units. This would pave the way for creating a library of novel derivatives with tailored properties.

Furthermore, the reactivity of the C-H bonds on the triazine ring itself could be a subject of study. Research on the reaction of s-triazine with hydroxyl radicals has shown that hydrogen abstraction is a viable pathway, leading to the formation of an s-triazinyl radical. nih.gov Exploring such radical reactions or C-H activation/functionalization pathways for this compound could unlock entirely new chemical transformations and lead to the synthesis of complex, highly functionalized molecules that are not accessible through traditional nucleophilic substitution methods.

Rational Design and Synthesis of Advanced Functional Materials

The 1,3,5-triazine core is a key building block for a variety of advanced functional materials due to its electronic properties and thermal stability. rsc.org Derivatives of 1,3,5-triazine are being extensively researched for applications in electroluminescent devices, phosphorescent emitters, and materials with nonlinear optical (NLO) properties. rsc.org

The presence of the hydroxyl group in this compound makes it an excellent monomer for the synthesis of functional polymers. Future research could focus on polycondensation or polyaddition reactions to create linear or hyper-branched polymers. These polymers could find applications as:

Components in Organic Light-Emitting Diodes (OLEDs): The triazine unit can act as an electron-transporting moiety, and by incorporating other chromophores, materials for phosphorescent OLEDs (PhOLEDs) or thermally activated delayed fluorescence (TADF) can be developed. rsc.org

Dielectric Materials: The high nitrogen content and polar nature of the triazine ring could be exploited to create polymers with high dielectric constants for use in capacitors or other electronic components.

Thermosetting Resins: The hydroxyl group allows for cross-linking reactions, leading to the formation of robust thermosetting resins with high thermal stability and flame retardancy, characteristic of triazine-based materials.

The ability to modify the hydroxyl group also allows for the grafting of this compound onto surfaces or into other polymer backbones, creating composite materials with enhanced properties.

Integration of this compound into Multi-functional Systems

The concept of creating hybrid molecules by combining different pharmacophores or functional units is a growing trend in drug design and materials science. nih.gov The 1,3,5-triazine scaffold is an ideal platform for developing such multi-functional systems due to its ability to be symmetrically or asymmetrically substituted. researchgate.net

This compound can serve as a versatile linker or core for constructing complex molecular architectures. For example, by functionalizing the hydroxyl group, it can be conjugated with other biologically active molecules, such as peptides or existing drugs, to create hybrid therapeutics with potentially synergistic effects or improved targeting. nih.gov

In materials science, the integration of triazine units with other functional scaffolds like BODIPY has led to conjugates with applications in biological imaging, photodynamic therapy, and chemical sensing. rsc.org Future work could involve using this compound to link triazine cores to other photoactive or bioactive moieties, creating systems where, for instance, the triazine component modulates the electronic properties while the attached group provides a specific function like fluorescence or antioxidant activity. nih.gov The combination of a triazine core with moieties known for radical scavenging, such as phenols, has been shown to produce compounds with significant antioxidant potential. nih.gov

Synergistic Approaches Combining Experimental and Theoretical Studies for Predictive Materials Science

To accelerate the discovery and development of new materials based on this compound, a synergistic approach combining experimental synthesis with theoretical and computational studies is essential. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have become powerful tools for predicting the properties of molecules before they are synthesized. researchgate.net

Future research should leverage these computational methods to:

Predict Molecular Properties: DFT can be used to calculate the geometries, electronic structures (HOMO/LUMO levels), and potential reactivity of novel derivatives of this compound. rsc.org This can guide synthetic efforts towards molecules with desired electronic or optical properties.

Simulate Material Characteristics: For polymeric materials, computational modeling can predict properties such as crystal packing, density, and stability. nih.govrsc.org Molecular docking studies can also be employed to predict the binding affinity of new triazine derivatives to biological targets, aiding in the rational design of new therapeutic agents. rsc.orgresearchgate.net

Elucidate Reaction Mechanisms: Theoretical calculations can provide insights into the transition states and energy barriers of potential chemical reactions, helping to optimize synthetic conditions and explore new reactivity patterns. mdpi.com

By creating a feedback loop where theoretical predictions guide experimental work, and experimental results validate and refine computational models, the process of discovering and optimizing advanced functional materials derived from this compound can be made significantly more efficient and targeted.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyanuric chloride |

Q & A

Q. What analytical challenges arise in quantifying trace metabolites of triazine-ethanol derivatives in biological matrices?

- Answer : Matrix interference in LC-MS/MS requires advanced sample preparation (e.g., solid-phase extraction) and isotope-labeled internal standards. Metabolites like 1-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol exhibit low ionization efficiency, necessitating derivatization (e.g., acetylation) for enhanced detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.